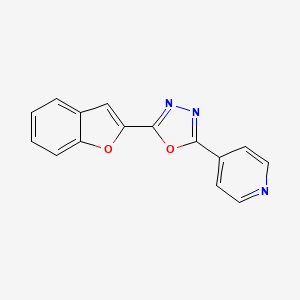

2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c1-2-4-12-11(3-1)9-13(19-12)15-18-17-14(20-15)10-5-7-16-8-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJDORAVBAXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzofuran-2-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in developing new materials and compounds.

Biology

The compound has been investigated for its potential bioactive properties. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities. For instance, it has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 62.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 0.48 | 0.48 |

| Staphylococcus aureus | 31.25 | 31.25 |

| Bacillus subtilis | 62.5 | 125 |

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic effects. It has shown promise as an inhibitor of specific enzymes involved in cell proliferation, suggesting potential applications in cancer treatment . Furthermore, derivatives of this compound have been explored for immunosuppressive activities .

Industrial Applications

In industry, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics .

Mechanism of Action

The mechanism of action of 2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The bioactivity of 1,3,4-oxadiazoles is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Thermal Stability : High melting points (e.g., 194–196°C for Compound 3.10 ) correlate with rigid aromatic systems. The target compound’s benzofuran and pyridinyl groups likely confer comparable thermal resilience.

- Solubility and Bioavailability : Pyridinyl groups improve water solubility, whereas benzofuran may enhance membrane permeability. This contrasts with methylsulfonyl-fluorophenyl derivatives, which rely on polar sulfone groups for bacterial uptake .

Biological Activity

2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement combining a benzofuran moiety, a pyridine ring, and an oxadiazole ring, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects. Notably, it has been shown to inhibit certain enzymes involved in cell proliferation and apoptosis pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 15.63 | Induces apoptosis via p53 expression increase |

| A549 (Lung cancer) | 12.45 | Inhibits cell proliferation |

| U937 (Acute monocytic leukemia) | 10.25 | Modulates apoptosis pathways |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses both antibacterial and antifungal effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Candida albicans | 16 µg/mL | Antifungal |

These results indicate the compound's potential utility in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

A recent study investigated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. The results showed a significant reduction in tumor size compared to the control group (p < 0.05), supporting its potential as an effective therapeutic agent.

Another study focused on its role as an inhibitor of NS5B RNA-dependent RNA polymerase in Hepatitis C virus (HCV). Molecular docking studies indicated strong binding affinities comparable to standard antiviral drugs, suggesting that this compound could be developed into a novel antiviral therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(Benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of hydrazide intermediates. For example, a two-step process involves:

Condensation of benzofuran-2-carboxylic acid hydrazide with pyridine-4-carboxylic acid using phosphorus oxychloride (POCl₃) as a cyclizing agent.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Critical Parameters : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 hydrazide:carboxylic acid), and solvent choice (e.g., DMF for solubility). Yields range from 60–75% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this oxadiazole derivative?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzofuran protons at δ 7.2–7.8 ppm, pyridinyl protons at δ 8.5–8.7 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 306.08 for C₁₆H₁₀N₃O₂).

- FT-IR : Detect oxadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound?

- DFT Applications :

- Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential electron-transfer interactions in biological systems.

- Docking Studies :

- Target enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) to evaluate binding affinity. Pyridinyl and benzofuran moieties form π-π stacking with Phe-66 and His-99 residues, mimicking lead fungicides like penthiopyrad .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Case Study : Some studies report antifungal activity against Sclerotinia sclerotiorum (IC₅₀: 12 µM), while others show no inhibition at 50 µg/mL.

- Resolution Strategies :

- Structural modifications (e.g., introducing electron-withdrawing groups on benzofuran to enhance membrane permeability).

- Standardize bioassay protocols (e.g., spore germination vs. mycelial growth assays) .

Q. How does the compound’s electronic structure influence its application in scintillation materials?

- Scintillator Design :

- The conjugated π-system (benzofuran-pyridine-oxadiazole) enhances fluorescence quantum yield. Similar oxadiazoles (e.g., BPBD) exhibit primary dopant properties in polymer-based scintillators due to high radiative decay rates (τ < 5 ns) .

- Performance Metrics :

| Property | Value |

|---|---|

| Light Yield | ~12,000 photons/MeV |

| Decay Time | 4.2 ns |

| Radioluminescence | λₑₘ: 420 nm |

Q. What are the mechanistic insights into its toxicity on invertebrate models?

- Toxicity Pathways :

- Oxidative stress induction (e.g., ROS generation in Daphnia magna at LC₅₀: 0.8 mg/L).

- Mitochondrial dysfunction via inhibition of Complex III (IC₅₀: 15 µM in Caenorhabditis elegans) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media during in vitro assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤ 0.1% v/v) without compromising cell viability.

- Synthesize sulfonate or glycoside derivatives to enhance hydrophilicity (e.g., logP reduction from 3.2 to 1.8) .

Q. What are the best practices for validating crystallographic data of oxadiazole derivatives?

- Crystallography Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.